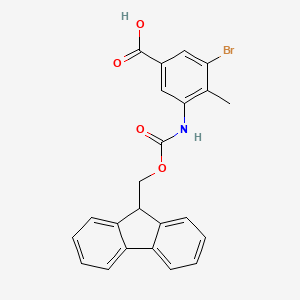

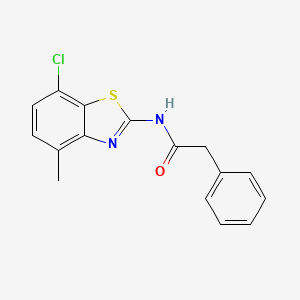

![molecular formula C24H25NO4 B2507772 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2243503-28-6](/img/structure/B2507772.png)

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound widely used in scientific research. It is a derivative of lysine, an amino acid that is a building block of proteins. Fmoc-Lys(Mtt)-OH is used in peptide synthesis, which is the process of creating peptides, short chains of amino acids that are important in biological processes.

Aplicaciones Científicas De Investigación

Environmental Impact and Alternatives

Fluorinated Alternatives to Long-chain Perfluoroalkyl Carboxylic Acids : Research indicates a shift towards fluorinated alternatives due to the environmental persistence and potential health risks associated with long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). Over 20 fluorinated substances have been identified for applications ranging from fluoropolymer manufacture to consumer products. These alternatives are still under scrutiny for their safety to humans and the environment, highlighting the need for comprehensive risk assessments and data generation (Wang et al., 2013).

Microbial Degradation and Environmental Fate

Microbial Degradation of Polyfluoroalkyl Chemicals : A review focusing on the environmental biodegradability of polyfluoroalkyl chemicals, including those containing perfluoroalkyl moieties, outlines the importance of understanding microbial degradation pathways. This knowledge is crucial for evaluating the environmental fate and potential effects of precursors to PFCAs and PFSAs (Liu & Avendaño, 2013).

Biochemical and Biotechnological Applications

Biocatalyst Inhibition by Carboxylic Acids : A review discusses the inhibitory effects of carboxylic acids on microbial biocatalysts used for the production of bio-renewable chemicals. Understanding these effects is key to developing strategies to enhance microbial tolerance and performance in industrial applications (Jarboe et al., 2013).

Biologically Active Compounds of Plants and Carboxylic Acids : This study compares the effects of structural differences in selected carboxylic acids on their biological activities. Insights into the relationship between the chemical structure of carboxylic acids and their antioxidant, antimicrobial, and cytotoxic activities are provided, offering valuable information for pharmaceutical and cosmetic applications (Godlewska-Żyłkiewicz et al., 2020).

Advanced Materials and Chemical Engineering

Electricity-Steering Organic Waste Valorization : Research into the microbial production of medium-chain carboxylic acids (MCCAs) from organic waste highlights the role of electricity in steering microbial metabolism towards MCCAs formation. This innovative approach offers a sustainable method for valorizing organic waste, contributing to the development of green technologies (Liu et al., 2023).

Novel Carboxylic Acid Bioisosteres in Drug Development : The development of novel carboxylic acid bioisosteres, aimed at improving pharmacological profiles, illustrates the application of these compounds in medicinal chemistry. This research addresses challenges in drug design, such as toxicity and metabolic stability, by exploring alternative functional groups (Horgan & O’Sullivan, 2021).

Propiedades

IUPAC Name |

6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-22(27)21-10-13-24(11-5-12-24)15-25(21)23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMYSDSOFVQEBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

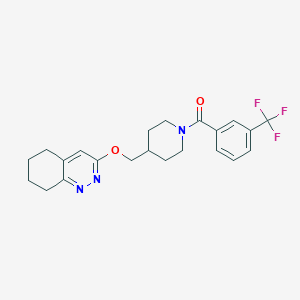

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

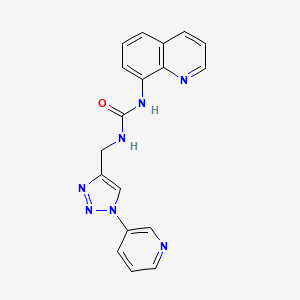

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)